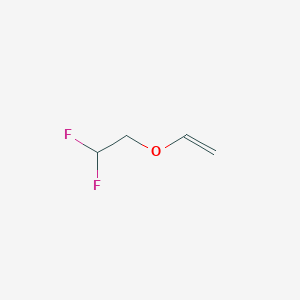

2,2-Difluoroethyl vinyl ether

Description

Structure

3D Structure

Properties

CAS No. |

1309602-23-0 |

|---|---|

Molecular Formula |

C4H6F2O |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

2-ethenoxy-1,1-difluoroethane |

InChI |

InChI=1S/C4H6F2O/c1-2-7-3-4(5)6/h2,4H,1,3H2 |

InChI Key |

DFPJZKCPOFREPN-UHFFFAOYSA-N |

Canonical SMILES |

C=COCC(F)F |

Origin of Product |

United States |

Polymerization Chemistry of 2,2 Difluoroethyl Vinyl Ether

Cationic Polymerization of Vinyl Ethers

Cationic polymerization is the principal method for polymerizing vinyl ethers. The electron-donating nature of the ether oxygen atom stabilizes the propagating carbocationic center, making these monomers particularly susceptible to this type of polymerization. The general mechanism involves initiation by an electrophile, propagation through the sequential addition of monomer units to the growing carbocationic chain end, and termination or chain transfer steps that conclude the polymer chain growth. The specific characteristics of the polymerization, such as the rate, molecular weight, and stereochemistry of the resulting polymer, are highly dependent on the initiation system, solvent, and reaction temperature.

Initiation Systems and Mechanisms

HI/I2 Initiated Systems

The hydrogen iodide/iodine (HI/I₂) system is a classic and effective initiator for the living cationic polymerization of vinyl ethers. In this system, HI acts as the initiator by adding across the vinyl double bond to form a carbocationic species and an iodide counter-ion. The iodine (I₂) is thought to stabilize the propagating carbocation, likely by forming a more stable, less reactive species that suppresses termination and chain transfer reactions. This stabilization is key to achieving a living polymerization, where the concentration of active species remains constant throughout the reaction, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

For a generic vinyl ether, the proposed mechanism involves the formation of an adduct between the monomer and HI, which then propagates. The presence of a Lewis base, such as iodine, can reversibly complex with the propagating species, moderating its reactivity.

Table 1: Hypothetical Polymerization of 2,2-Difluoroethyl Vinyl Ether with HI/I₂ System

| Entry | Initiator | [Monomer]:[Initiator] | Solvent | Temp (°C) | Mn ( g/mol ) (Theoretical) | PDI (Hypothetical) |

|---|---|---|---|---|---|---|

| 1 | HI/I₂ | 100:1 | Toluene | -40 | 12,200 | < 1.2 |

Note: This table is illustrative and based on general principles of vinyl ether polymerization, as specific experimental data for this compound is not available.

Trifluoromethyl Sulfonate Catalysis

Trifluoromethyl sulfonates (triflates) are powerful Lewis acids that can initiate the cationic polymerization of vinyl ethers. These catalysts are known for their high activity, which can lead to rapid polymerization. However, controlling the polymerization to achieve living characteristics can be challenging due to the high reactivity of the propagating species, which can readily undergo side reactions. Recent studies on various vinyl ethers have shown that the choice of solvent and the presence of ligands can significantly influence the polymerization, sometimes leading to well-controlled systems. For instance, in the polymerization of ethyl vinyl ether, certain trifluoromethyl sulfonates in specific solvents have yielded polymers with controlled molecular weights and tacticities. nih.gov

Hydrogen Bond Donor-Catalyzed Polymerization

A more recent development in the controlled cationic polymerization of vinyl ethers involves the use of hydrogen bond donors (HBDs) in conjunction with a Brønsted acid. This system has been shown to facilitate controlled polymerization under mild conditions. researchgate.net The HBD is believed to interact with the counter-ion of the propagating species, stabilizing it and preventing premature termination. This approach has been successful in producing high molecular weight poly(vinyl ethers) with narrow molecular weight distributions for a variety of monomers. researchgate.net The mechanism likely involves the formation of a complex between the HBD, the acid, and the polymer chain end, which modulates the reactivity of the carbocation. rsc.org

Metallocene-Mediated Systems

Metallocene complexes, particularly those of Group 4 metals like zirconium and hafnium, in combination with a co-catalyst such as a borate, have been employed for the cationic polymerization of vinyl ethers. These systems can offer good control over the polymerization, leading to polymers with predictable molecular weights and narrow distributions. The mechanism is thought to involve the formation of a cationic metallocene species that initiates the polymerization. The nature of the ligands on the metallocene and the counter-ion play a crucial role in the stereochemistry and livingness of the polymerization. Research on the metallocene-mediated polymerization of monomers like ethyl vinyl ether and n-butyl vinyl ether has demonstrated the potential of this approach. mdpi.comcornell.edu

Living Polymerization Techniques for Controlled Architectures

Living polymerization is a powerful tool for the synthesis of polymers with well-defined architectures, such as block copolymers and end-functionalized polymers. bohrium.comresearchgate.net The key feature of a living polymerization is the absence of irreversible termination and chain transfer reactions, which allows the polymer chains to grow at a constant rate until all the monomer is consumed. The resulting polymers have a predictable molecular weight, determined by the monomer-to-initiator ratio, and a narrow molecular weight distribution (PDI close to 1.0).

For vinyl ethers, several of the initiation systems described above have been adapted to achieve living polymerization. The HI/I₂ system was one of the first to be successfully applied for the living cationic polymerization of vinyl ethers. The use of specific Lewis acids in conjunction with a weak Brønsted acid initiator at low temperatures has also proven effective. Furthermore, the development of hydrogen bond donor-catalyzed systems represents a significant advancement towards achieving living cationic polymerization under more practical, milder conditions. researchgate.net These techniques, in principle, could be applied to this compound to create novel fluorinated polymers with precisely controlled structures. However, experimental validation and optimization would be necessary.

Table 2: Summary of Initiating Systems and their Potential for Living Polymerization of Vinyl Ethers

| Initiation System | Key Features | Potential for Living Polymerization |

|---|---|---|

| HI/I₂ | Classic system, iodine stabilizes carbocation | Well-established for living polymerization |

| Trifluoromethyl Sulfonates | Highly active Lewis acids | Control can be challenging, but possible with additives |

| Hydrogen Bond Donors | Mild reaction conditions, good control | High potential for living polymerization |

Strategies for Suppressing Chain Transfer and Termination

The primary challenge in the cationic polymerization of vinyl ethers is the high reactivity of the propagating oxocarbenium ion chain end, which readily undergoes chain transfer reactions with monomers, solvents, or impurities. nih.gov To achieve controlled polymerization of monomers like this compound, several strategies have been developed to stabilize the propagating species and suppress these undesirable side reactions.

One effective strategy is the use of a carefully selected initiating system in conjunction with specific reaction conditions. Lowering the polymerization temperature is a common approach to reduce the rate of chain transfer reactions. For instance, conducting polymerizations at temperatures as low as -78 °C can significantly enhance control over the process. nih.gov

The choice of solvent also has a profound influence. Solvents like toluene, hexane, and dichloromethane (B109758) (DCM) are frequently employed. nih.gov The formation of a tight ion pair between the propagating cationic chain end and its counterion is critical. This is often achieved by using initiating systems that generate a stable, non-nucleophilic counterion. For example, the use of a pentakis(methoxycarbonyl)cyclopentadiene (PMCCP) anion with an oxocarbenium ion chain end forms a tight complex that prevents chain-transfer and allows for living polymerization, even under ambient conditions. nih.gov This approach facilitates the synthesis of poly(vinyl ether)s with narrow molecular weight distributions. nih.gov

Another key strategy involves the addition of Lewis bases or neutral salts. These additives can reversibly complex with the propagating carbocation, reducing its reactivity and shifting the equilibrium from a highly reactive free ion to a more stable, dormant species. This dynamic equilibrium slows down the rate of termination and chain transfer relative to propagation, leading to a more controlled, living-like polymerization.

Table 1: Influence of Initiators and Solvents on Suppressing Side Reactions in Cationic Polymerization of Vinyl Ethers

| Initiator System | Solvent(s) | Key Strategy | Outcome |

| Trifluoromethyl sulfonates (e.g., (CF₃SO₃)₃Al, (CF₃SO₃)₂Fe) | Toluene, Hexane, DCM | Lowering polymerization temperature (-78 °C) | Suppresses chain transfer, enabling control over the process. nih.gov |

| Pentakis(methoxycarbonyl)cyclopentadiene (PMCCP) | Not specified | Formation of a tight ion pair between the catalyst anion and the chain end | Prevents chain-transfer, allowing for living polymerization at ambient temperatures. nih.gov |

| Chiral BINOL-based phosphoric acids | Hexane/Toluene mixtures | Formation of a chiral counterion to tune reactivity and chain-end interactions | Effective control over the polymerization process. nih.gov |

Synthesis of Well-Defined Poly(vinyl ether)s

The synthesis of well-defined polymers implies precise control over molecular weight, a narrow molecular weight distribution (low dispersity, Đ), and high chain-end fidelity. Living cationic polymerization is the most effective method for achieving these characteristics with vinyl ether monomers. researchgate.net

A "living" polymerization is characterized by the absence of irreversible chain termination and chain transfer, allowing the polymer chains to grow at a constant rate until all the monomer is consumed. This enables the predictable synthesis of polymers where the degree of polymerization is directly proportional to the monomer-to-initiator ratio.

Single-component initiating systems have been developed that allow for the controlled cationic polymerization of vinyl ethers, including those with functional groups, under ambient conditions. researchgate.net These systems are crucial for producing polymers with well-defined molar mass distributions and low dispersities. researchgate.net The resulting polymers often retain their active chain ends, which can be utilized for post-polymerization modification through various "click" chemistry reactions, such as thiol-ene/yne additions or copper(I)-catalyzed alkyne-azide cycloadditions (CuAAC). researchgate.net This allows for the creation of a diverse range of functional poly(vinyl ether)s. researchgate.net

Table 2: Examples of Systems for Synthesizing Well-Defined Poly(vinyl ether)s

| Initiator/Catalyst | Monomer Type | Conditions | Polymer Characteristics |

| PMCCP | Vinyl ethers with pendant C=C or C≡C bonds | Ambient temperature | Well-defined molar mass, low dispersity, suitable for post-polymerization modification. researchgate.net |

| Bisphosphonium salt (BPS) photocatalyst / Thioacetal CTA | Various vinyl ethers | Visible light | Good molecular weight control, narrow molecular weight distributions, high chain-end fidelity. rsc.org |

| 2D MoS₂ mechanoredox catalyst | Various vinyl ethers | Mechanical ball milling, minimal solvent | Controlled molecular weight, narrow dispersity, quantitative monomer conversion. rsc.org |

Stereoselective Polymerization and Tacticity Control

The tacticity, or stereochemical arrangement of pendant groups along the polymer backbone, profoundly impacts the material's physical properties. nsf.govnih.gov While atactic poly(vinyl ether)s are typically amorphous, stereoregular (isotactic or syndiotactic) versions can be semi-crystalline, exhibiting enhanced thermomechanical properties. nsf.gov

Achieving stereocontrol in cationic polymerization of vinyl ethers is challenging because the propagating chain end is an achiral, sp²-hybridized oxocarbenium ion, which offers no inherent preference for the facial addition of the incoming monomer. nsf.gov Therefore, control must be exerted by an external agent. The most successful modern approach involves "catalyst-controlled" stereoselection, which utilizes chiral counterions to create a biased stereochemical environment around the propagating chain end. nsf.govnih.gov

Researchers have designed chiral counterions, often based on 1,1′-bi-2-naphthol (BINOL), that form a close ion pair with the cationic polymer chain end. nsf.gov This chiral environment dictates the face from which the next monomer molecule adds, leading to a highly stereoregular polymer. This method has proven to be general for a range of vinyl ether substrates, providing access to highly isotactic poly(vinyl ether)s with meso diad (%m) content exceeding 90%. nsf.govchemrxiv.org These isotactic materials exhibit properties akin to commercial polyolefins but with significantly stronger adhesion to polar surfaces. nsf.govdigitellinc.com

Table 3: Catalyst Systems for Stereoselective Cationic Polymerization of Vinyl Ethers

| Catalyst Type | Chiral Component | Mechanism of Control | Resultant Tacticity |

| Chiral Brønsted Acids | BINOL-based phosphoric acids | Chiral counterion biases the stereochemistry of monomer enchainment. nsf.gov | High isotacticity. nsf.govdigitellinc.com |

| Chiral Ion Pair Photoredox Catalyst | Sterically confined chiral anion (*A⁻) | Asymmetric ion-pairing catalysis under visible light control. chemrxiv.org | High isotactic selectivity (up to 91% m). chemrxiv.org |

Radical Polymerization of Fluorinated Vinyl Ethers

Radical polymerization of vinyl ethers, including fluorinated variants like this compound, is inherently difficult. The electron-donating nature of the ether oxygen makes the double bond electron-rich, which is not favorable for attack by nucleophilic carbon-centered radicals. Furthermore, the resulting radical on the α-carbon is not well stabilized.

Homopolymerization Challenges and Strategies

The primary challenge in the radical homopolymerization of vinyl ethers is the instability of the propagating radical, which leads to dominant side reactions, particularly chain transfer via hydrogen abstraction from the monomer's alkoxy group. rsc.org This results in low molecular weight oligomers or prevents polymerization altogether. researchgate.net

For fluorinated vinyl ethers, the strong electron-withdrawing effect of the fluorine atoms can further complicate the process. While these effects can make the double bond more electron-deficient and thus more susceptible to radical attack, they can also influence the stability of the propagating radical and the potential for side reactions.

Strategies to overcome these challenges often involve modifying the electronic character of the monomer or using specialized initiation systems. The goal is to increase the reactivity of the monomer towards radical addition while suppressing the chain transfer reactions that plague conventional systems. rsc.org

Activation by Metal-π Complexation (e.g., Li⁺-π)

A successful strategy to enable the radical homopolymerization of vinyl ethers is activation through cation-π complexation. rsc.org Lithium ions (Li⁺) have been shown to form a complex with the C=C-O system of the vinyl ether monomer. This interaction effectively reduces the electron density of the vinyl group. rsc.org

Density functional theory (DFT) calculations have shown that this Li⁺-π interaction significantly reduces the HOMO-LUMO energy gap of the monomer, making it more susceptible to radical attack. rsc.org This complexation increases the stability of the resulting σ-radicals and suppresses unfavorable side reactions like β-scission and hydrogen abstraction. rsc.org Using this method, mediated by lithium salts such as CH₃OLi and LiI, the direct, thermally initiated radical homopolymerization of alkyl vinyl ethers has been achieved, producing polymers with significant molecular weights and in high yields, with no evident structural defects. rsc.org

Copolymerization Strategies Involving this compound Monomer Units

Copolymerization is a powerful strategy to incorporate fluorinated vinyl ether units into polymers, thereby tailoring the final material's properties. This compound can be copolymerized with a variety of other monomers via both radical and cationic pathways.

In radical copolymerization, fluorinated vinyl ethers are often paired with electron-accepting monomers. A classic example is the copolymerization with chlorotrifluoroethylene (B8367) (CTFE). rsc.org This monomer pair has a strong tendency to form alternating copolymers due to the large difference in their electronic properties. The electron-poor CTFE readily reacts with the electron-rich fluorinated vinyl ether. This approach has been used to create a wide range of poly(CTFE-alt-VE) copolymers containing various functional groups, which exhibit high thermal stability. rsc.org

Copolymerization can also be performed with non-fluorinated monomers. For instance, statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether have been synthesized via metallocene-mediated cationic polymerization. mdpi.com Similar strategies could be applied to incorporate this compound into copolymer chains with other vinyl ethers to create materials with a gradient of properties. Emulsion copolymerization techniques are also being developed to produce waterborne copolymers of CTFE and various vinyl ethers, offering a more environmentally friendly route to these valuable fluoropolymers. cjps.org

Copolymerization with Other Fluorinated Monomers (e.g., Vinylidene Fluoride (B91410), Hexafluoropropylene, Tetrafluoroethylene (B6358150), Perfluoromethyl Vinyl Ether)

This compound readily participates in copolymerization with various electron-deficient fluoroalkenes. This process is often initiated by radical initiators and is a cornerstone for producing advanced fluoropolymers that combine the properties of both monomer units. The resulting copolymers often exhibit enhanced thermal stability, chemical resistance, and specific surface properties.

Commercially important fluoroelastomers are frequently random copolymers of vinylidene fluoride (VDF) with other perfluoroolefins, such as hexafluoropropylene (HFP), tetrafluoroethylene (TFE), and perfluoroalkyl vinyl ethers. researchgate.net The incorporation of fluorinated vinyl ethers like this compound into polymer chains with VDF, HFP, or TFE can modify the properties of the resulting materials, such as improving low-temperature flexibility and processability. researchgate.net20.210.105

For instance, the radical copolymerization of fluorinated olefins like HFP and perfluoromethyl vinyl ether (PMVE) with vinyl ethers has been shown to proceed effectively, yielding alternating copolymers. acs.org These reactions can be initiated under mild, oxygen-tolerant conditions, highlighting the robustness of this polymerization strategy. acs.org Copolymers of TFE and perfluoro(propyl vinyl ether) are another example of commercially relevant materials produced through this approach. cas.org While specific kinetic data for this compound is not extensively documented in public literature, the behavior of analogous fluorinated vinyl ethers provides a strong indication of its reactivity. These systems typically form copolymers where the monomer units are arranged in a random or, more often, alternating fashion due to the contrasting electronic properties of the comonomers. researchgate.netacs.org

Copolymerization with Non-Fluorinated Monomers

The copolymerization of fluorinated vinyl ethers with conventional non-fluorinated monomers opens pathways to materials that balance the high-performance characteristics of fluoropolymers with the properties of hydrocarbon-based polymers, such as improved solubility and adhesion. utoronto.ca

Studies on trifluorovinyl ethers (TFVEs), which are structurally similar to this compound, demonstrate successful radical copolymerization with non-fluorinated monomers like ethyl vinyl ether (EVE) and vinyl acetate (B1210297) (VAc). utoronto.ca Ethyl vinyl ether, which does not readily homopolymerize under free-radical conditions, tends to form alternating structures when copolymerized with electron-deficient TFVEs. utoronto.ca This behavior is anticipated for this compound as well.

The copolymerization can be carried out in bulk or via emulsion polymerization techniques. utoronto.ca The choice of comonomer significantly influences the properties of the final polymer. For example, copolymerization with vinyl acetate introduces acetate groups that can be subsequently hydrolyzed to vinyl alcohol units, creating functional terpolymers with tailored hydrophilicity. utoronto.ca

Alternating Copolymerization Dynamics

A predominant characteristic of the radical copolymerization of this compound, particularly with electron-poor fluoroalkenes, is the strong tendency toward alternation. acs.orgacs.org This phenomenon is driven by the disparate electronic nature of the comonomers. Vinyl ethers, including this compound, are considered electron-donating monomers, while fluoroalkenes such as tetrafluoroethylene (TFE), chlorotrifluoroethylene (CTFE), and hexafluoropropylene (HFP) are electron-accepting. acs.orgresearchgate.net

This electronic disparity facilitates a charge-transfer complex between the two monomer types, or promotes highly favorable crossover propagation steps where a radical ending in one type of monomer unit preferentially adds to the other type of monomer. rsc.org As a result, the copolymer chain is composed of a regular ...-A-B-A-B-... sequence. This alternating structure is often confirmed through nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. researchgate.netrsc.org The degree of alternation is exceptionally high when the product of the two reactivity ratios (r1 * r2) approaches zero. Research on the copolymerization of VDF with certain electron-accepting fluorinated acrylates has shown reactivity ratios (r_VDF and r_MAF-TBE) as low as 0.0399 and 0.0356, respectively, confirming a strong alternating tendency. rsc.org Similar dynamics are expected in the copolymerization of this compound with suitable fluoroalkenes.

Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of the polymerization of this compound are crucial for controlling the polymer's molecular weight, composition, and structure. These factors are heavily influenced by the polymerization method (e.g., radical vs. cationic) and the specific reaction conditions employed.

Kinetic Modeling of Polymerization Reactions

The kinetics of copolymerization are commonly described by the Mayo-Lewis model, which uses monomer reactivity ratios (r1 and r2) to predict the composition of the copolymer based on the monomer feed composition. cmu.edu The reactivity ratio (e.g., r1 = k11/k12) is the ratio of the rate constant for a propagating radical adding to a monomer of its own type (k11) to the rate constant for it adding to the other monomer type (k12).

| Monomer System (M1 / M2) | r1 (Fluorinated VE) | r2 (Non-Fluorinated Monomer) | r1 * r2 | Implication |

| Ph-TFVE / EVE | 0.25 ± 0.07 | 0.016 ± 0.04 | ~0.004 | Strong tendency for alternation |

| Ph-TFVE / VAc | 0.034 ± 0.04 | 0.89 ± 0.08 | ~0.030 | Tendency for alternation |

| Data sourced from research on trifluorovinyl ethers, which are structurally analogous to this compound. utoronto.ca |

The small values of the reactivity ratios, and particularly their product (r1 * r2 ≈ 0), strongly indicate a system that favors alternating copolymerization over homopolymerization of either monomer. utoronto.carsc.org More advanced kinetic models, such as the penultimate model, may be applied when the reactivity of a propagating radical is influenced by the second-to-last monomer unit in the chain, although the terminal model (Mayo-Lewis) is often sufficient for these systems. cmu.edu

Impact of Reaction Conditions on Polymerization Rate and Yield

The rate and yield of polymerization for this compound are highly dependent on the chosen reaction conditions, including temperature, initiator type and concentration, solvent, and pressure (for gaseous monomers).

In radical polymerization:

Temperature: Generally, increasing the temperature increases the rate of initiator decomposition and propagation, leading to a higher reaction rate. However, it can also increase the rate of side reactions, potentially lowering the molecular weight. utoronto.ca

Solvent: The choice of solvent can influence monomer and polymer solubility and may affect the reactivity ratios, especially in copolymerizations involving polar monomers. cmu.edu Emulsion polymerization in water is an environmentally favorable alternative to solvent-based processes and is widely used for producing fluoropolymers. cjps.org The stability and yield of such systems are sensitive to the type and concentration of surfactants used. cjps.org

In cationic polymerization:

Initiator/Catalyst: Strong Lewis acids (e.g., BF₃·OEt₂) or specialized initiating systems are required. acs.org The nature of the catalyst can influence stereocontrol. nih.gov

Temperature: Cationic polymerizations are typically conducted at very low temperatures (e.g., -78 °C) to suppress chain-transfer and termination reactions, which allows for better control over the polymer structure and molecular weight. nih.govnih.gov Interestingly, in some aqueous cationic systems, lowering the temperature can lead to a decrease in yield and molecular weight, a trend contrary to traditional cationic polymerizations, possibly due to a loss of co-initiator activity. mdpi.com

The following table summarizes the general effects of reaction conditions on vinyl ether polymerization:

| Parameter | Polymerization Type | Effect on Rate | Effect on Yield/MW |

| Temperature | Radical | Increases with temperature | MW may decrease at very high temps |

| Cationic (non-aqueous) | Increases with temperature | Control decreases; MW often lower | |

| Cationic (aqueous) | Can decrease with lower temp | Can decrease with lower temp mdpi.com | |

| Initiator Conc. | Radical | Increases | MW generally decreases |

| Solvent Polarity | Radical Copolymerization | Can affect reactivity ratios cmu.edu | Can influence copolymer composition |

Polymer Architectures and Characterization from 2,2 Difluoroethyl Vinyl Ether Units

Formation of High Molecular Weight Polymers

The synthesis of high molecular weight poly(vinyl ether)s can be challenging due to the high reactivity of the propagating carbocationic species, which can lead to undesirable chain transfer and termination reactions. rsc.orgnih.gov However, advancements in living cationic polymerization and cationic reversible addition-fragmentation chain transfer (RAFT) polymerization have provided pathways to overcome these challenges. nih.govrsc.org

For vinyl ethers, including fluorinated analogues like DFEVE, achieving high molecular weights requires carefully controlled conditions that minimize premature termination. nih.gov This often involves polymerization at low temperatures and the use of specific initiator/co-initiator systems in highly purified solvents. nih.govsemanticscholar.org For instance, systems utilizing organic acids like pentacarbomethoxycyclopentadiene (PCCP) in conjunction with hydrogen bond donors have been shown to facilitate the synthesis of high molecular weight poly(vinyl ethers) by stabilizing the propagating chain end and inhibiting chain-transfer events. nih.gov One such system was used to produce poly(2,3-dihydrofuran) with a molecular weight of up to 256 kg/mol . nih.gov Similarly, initiator systems based on trifluoromethyl sulfonates have been employed to generate high-molecular-weight poly(vinyl ether)s with high monomer conversions. nih.gov These methods are applicable to a range of vinyl ether monomers and provide a route to producing high molecular weight poly(2,2-Difluoroethyl vinyl ether).

Control of Molecular Weight and Polydispersity

Precise control over molecular weight and a narrow molecular weight distribution (low polydispersity, Đ) are hallmarks of a living polymerization. acs.org Living cationic polymerization (LCP) techniques are essential for synthesizing well-defined poly(this compound) with predictable molar masses and low Đ values. acs.org The key to LCP is establishing a rapid and reversible equilibrium between a small concentration of active (propagating) carbocationic species and a majority of dormant (non-propagating) species. This minimizes irreversible termination and chain-transfer reactions that broaden the molecular weight distribution. nih.gov

Various strategies have been developed to achieve this control in vinyl ether polymerization:

Initiator/Lewis Acid Systems: Classic LCP systems for vinyl ethers often involve a protonic initiator (e.g., an HCl-adduct of a vinyl ether) and a Lewis acid co-initiator (e.g., SnCl₄, ZnI₂). utwente.nl The choice of Lewis acid and reaction conditions (temperature, solvent) is critical for stabilizing the carbocation.

Addition of Lewis Bases: The addition of a mild Lewis base, such as an ester or ether, can reversibly complex with the propagating carbocation, reducing its reactivity and suppressing side reactions, thereby leading to a more controlled polymerization.

Cationic RAFT Polymerization: The emergence of cationic RAFT polymerization has provided a versatile tool for controlling vinyl ether polymerization. nih.govrsc.org This technique uses a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization through a reversible chain transfer process, yielding polymers with low polydispersity (Đ ≈ 1.1). rsc.org

The selection of the polymerization system allows for the predictable synthesis of polymers based on the monomer-to-initiator ratio.

| Initiator/Catalyst System | Monomer Example | Resulting Polydispersity (Đ) | Polymerization Type |

|---|---|---|---|

| Trifluoromethyl sulfonate / Ligand | Ethyl vinyl ether | ~1.1 | Cationic RAFT |

| HI / ZnI₂ | Perfluoroalkyl ethyl vinyl ether | Not specified | Cationic |

| PCCP-H / HBD-4 | 2,3-Dihydrofuran | Low (unspecified) | Living Cationic |

| CumOH / B(C₆F₅)₃ / Et₂O | Isobutyl vinyl ether | 1.3 - 1.8 | Aqueous Cationic |

| 2D MoS₂ (Mechanocatalyst) | Vinyl ethers | Narrow (unspecified) | Mechanically Induced Cationic RAFT |

Synthesis of Block and Graft Copolymers

The ability to create well-defined polymers using LCP extends to the synthesis of more complex polymer architectures, such as block and graft copolymers, which combine the properties of different polymer segments. harth-research-group.org

Block Copolymers are linear polymers composed of two or more distinct polymer chains linked end-to-end. The synthesis of block copolymers containing a poly(this compound) segment is most effectively achieved via sequential living polymerization. harth-research-group.org In this method, the DFEVE monomer is polymerized first under living cationic conditions. Upon complete consumption of the first monomer, a second monomer (e.g., a non-fluorinated vinyl ether or a monomer polymerizable by a different mechanism) is added to the living polymer chains, initiating the growth of the second block. semanticscholar.orgmdpi.com This process can be repeated to create multiblock copolymers. The combination of cationic polymerization with other controlled techniques, such as RAFT polymerization, allows for the synthesis of novel block copolymers from monomers with different polymerization behaviors. semanticscholar.orgmdpi.com

Graft Copolymers consist of a main polymer backbone with polymeric side chains ("grafts") attached. researchgate.net There are three primary strategies for synthesizing graft copolymers incorporating poly(this compound):

"Grafting From": A polymer backbone is first synthesized to contain initiating sites along its chain. These sites are then used to initiate the cationic polymerization of DFEVE, causing the poly(DFEVE) grafts to grow from the backbone. mdpi.comfigshare.com

"Grafting Onto": In this approach, the poly(DFEVE) graft chains are synthesized first, with a reactive functional group at one end. researchgate.net These pre-made chains are then attached to a polymer backbone that has complementary reactive sites.

"Grafting Through" (Macromonomer Method): A poly(DFEVE) chain is synthesized with a polymerizable group (e.g., a vinyl or methacrylate (B99206) group) at its end, creating a "macromonomer." This macromonomer is then copolymerized with another monomer to form a polymer backbone with the poly(DFEVE) chains incorporated as grafts. researchgate.netmdpi.com

These methods allow for the creation of advanced materials where the fluorinated, low-surface-energy properties of poly(DFEVE) can be combined with other desirable polymer characteristics, such as adhesion or flexibility. semanticscholar.orgmdpi.com

Structural Elucidation of Polymers and Copolymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of polymers derived from this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides complementary information about the polymer's constitution, configuration (tacticity), and architecture. rsc.orgfluorine1.ru

¹H NMR Spectroscopy: Proton NMR is used to confirm the successful polymerization and identify the primary structure. The spectrum of poly(this compound) would feature broad signals corresponding to the polymer backbone methine (-CH-) and methylene (B1212753) (-CH₂-) protons, typically between 1.5-2.0 ppm and 3.5-4.0 ppm. More distinct signals arise from the side chain: a triplet for the methylene group adjacent to the ether oxygen (-O-CH₂-) around 4.0 ppm and a characteristic triplet of triplets for the terminal proton (-CF₂H) at approximately 6.0 ppm, due to coupling with the adjacent fluorine and hydrogen nuclei. researchgate.net

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for analyzing fluoropolymers due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. fluorine1.runih.gov For poly(this compound), the ¹⁹F NMR spectrum provides a clear signal for the difluoromethyl (-CF₂H) group. The chemical shift and coupling patterns of this signal are highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for analyzing copolymer composition, monomer sequence distribution (dyads, triads), and end-group structures. fluorine1.runih.gov In copolymers, the fluorine signal can shift depending on the nature of the neighboring monomer units, allowing for a detailed microstructural analysis that is often not possible with ¹H or ¹³C NMR alone. fluorine1.ruinrim.it

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Backbone (-CH₂-CH-) | ~1.5 - 2.0 and ~3.5 - 4.0 | Broad signals typical of a polymer backbone. |

| Side Chain (-O-CH₂-CF₂H) | ~4.0 | Triplet or multiplet. | |

| Side Chain (-CF₂H) | ~5.8 - 6.2 | Triplet of triplets, due to ²JH-F and ³JH-H coupling. | |

| ¹³C | Backbone (-CH₂-CH-) | ~40 - 45 and ~75 - 80 | Splitting may indicate tacticity (meso/racemo diads). |

| Side Chain (-O-CH₂-CF₂H) | ~65 - 70 | Triplet due to C-F coupling. | |

| Side Chain (-CF₂H) | ~110 - 115 | Triplet due to C-F coupling. | |

| ¹⁹F | Side Chain (-CF₂H) | ~ -120 to -140 | Doublet of triplets due to ²JF-H and ³JF-H coupling. Highly sensitive to local environment. |

Note: Predicted chemical shifts are estimates based on data for similar fluorinated ethers and vinyl ether polymers and may vary depending on solvent, temperature, and polymer microstructure.

Advanced Applications of Polymers Incorporating 2,2 Difluoroethyl Vinyl Ether Units

High-Performance Fluoropolymers in Diverse Materials Science Fields

Fluoropolymers are a distinguished class of materials known for their exceptional performance under extreme conditions, including superior heat, chemical, and weather resistance, as well as unique non-adhesive and low-friction properties. daikinchemicals.com Polymers incorporating 2,2-difluoroethyl vinyl ether units are part of this family, often synthesized as copolymers to balance performance with processability. While highly fluorinated polymers like polytetrafluoroethylene (PTFE) offer maximum durability and inertness, their insolubility and high melting points can limit their application.

Table 1: General Properties of High-Performance Fluoropolymers

| Property | Description | Common Applications |

|---|---|---|

| Chemical Resistance | Inert to a wide range of chemicals, including concentrated acids, alkalis, and organic solvents. youtube.comyonghe-chemical.com | Linings for chemical processing equipment, pipes, valves. daikinchemicals.comeverflon.com |

| Thermal Stability | Capable of withstanding high operating temperatures, in some cases up to 260°C (500°F). yonghe-chemical.com | High-performance wire and cable insulation, aerospace components. daikinchemicals.comyoutube.com |

| Weather Resistance | Excellent resistance to UV radiation and environmental degradation, leading to long service life. daikinchemicals.com | Architectural coatings, roofing membranes, outdoor protective films. daikinchemicals.com |

| Low Friction | Very low coefficient of friction, resulting in non-stick and self-lubricating surfaces. daikinchemicals.comyonghe-chemical.com | Non-stick coatings, bearings, seals. chemimpex.com |

| Electrical Insulation | Low dielectric constant and dissipation factor, making them excellent insulators for electrical and electronic applications. youtube.comyonghe-chemical.com | Wire and cable insulation, components for high-frequency electronics. youtube.comeverflon.com |

Functional Materials with Tailored Properties

The unique molecular structure of polymers containing this compound allows for the tailoring of specific material properties to meet the demands of specialized functional applications.

A defining characteristic of fluoropolymers is their low surface energy, which prevents conventional adhesives from easily wetting the surface and is responsible for their non-stick properties. specialchem.com3m.com The incorporation of this compound units contributes to this property, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). chemimpex.com This is because the fluorine atoms in the polymer backbone create a surface with minimal intermolecular forces. youtube.com

These properties are highly desirable for creating self-cleaning coatings and anti-fouling surfaces. inrim.it Copolymers based on perfluoropolyalkylether (PFPAE) and vinyl ethers, for example, have been shown to exhibit surface segregation of the fluorinated components, enhancing surface properties. inrim.it While FEVE resins are not typically superhydrophobic due to their copolymer structure, they provide a balance of durability and moderate low-energy surface characteristics suitable for high-performance protective coatings. Bio-based poly(vinyl ether)s have also been investigated for creating sustainable alkyd-type coatings, where the polymer backbone can be modified to enhance properties like glass transition temperature and mechanical strength after crosslinking. rsc.org

Polymer membranes are a cost-effective and energy-efficient solution for separating components in fluid mixtures. solvay.com Fluoropolymers, including those made from vinylidene fluoride (B91410) (a related fluoromonomer), are extensively used in this field due to their excellent chemical resistance, hydrolytic stability, and mechanical toughness. solvay.com These properties allow membranes to operate in harsh chemical environments and tolerate a wide range of feed streams and cleaning protocols. solvay.com

Polymers incorporating this compound units can be used to fabricate porous membranes for applications spanning microfiltration, ultrafiltration, and even gas separation. solvay.com By controlling the polymer chemistry and fabrication process, it is possible to create membranes with tailored pore sizes and morphologies. Polymer inclusion membranes (PIMs), which contain a base polymer, a carrier, and a plasticizer, are another area of application. researchgate.netmdpi.com The chemical stability afforded by the fluorinated segments makes these polymers suitable candidates for the base polymer matrix in PIMs designed for specialized chemical separations, such as the recovery of metal ions from industrial effluents. researchgate.netmdpi.com

The unique electrical and chemical properties of fluoropolymers make them valuable materials for various energy applications. mdpi.com Their high thermal stability and excellent chemical resistance are critical for components in fuel cells and lithium-ion batteries, where materials are exposed to corrosive electrolytes and elevated temperatures.

Polymers containing this compound can be employed as binders for electrodes or as components in separator membranes within lithium-ion batteries. Their electrochemical stability prevents degradation during battery cycling. Furthermore, the low dielectric constant and low dissipation factor of fluoropolymers are advantageous for high-frequency applications and as dielectric materials in capacitors for energy storage. youtube.comyonghe-chemical.com Blends of poly(2-cyanoethyl vinyl ether) with other polymers have been investigated specifically for their potential in flexible electronics and capacitors due to their dielectric properties. researchgate.net In the field of photovoltaics, the high transparency and weather resistance of these polymers make them suitable for use as protective front or back sheets for solar cells, ensuring long-term performance and durability.

Fluorinated polymers are known for having a very low refractive index, a property that is highly sought after for optical applications. inrim.itiaea.org Copolymers of fluorinated monomers, including vinyl ethers, can achieve high optical transparency in the visible and near-infrared regions of the spectrum. iaea.org This combination of properties makes them excellent candidates for use as cladding materials for optical fibers, where a low refractive index is essential for guiding light effectively. iaea.org

Research into copolymers of perfluoropolyalkylether (PFPAE) vinyl ethers has demonstrated that these materials can yield films with unique optical properties, making them suitable for creating polymer optical waveguides. inrim.it The ability to tune the refractive index by adjusting the copolymer composition allows for the precise design of optical components. The inherent weather and chemical resistance of these fluoropolymers also ensures the long-term stability and reliability of the optical materials in various environments. inrim.it

Poly(vinyl ethers) can be designed to exhibit a wide range of physical properties, from viscous liquids to rubbery elastomers and brittle solids, depending on the side-chain structure and molecular weight. mdpi.com By incorporating this compound into copolymer structures, it is possible to create fluorinated elastomers and thermoplastics with enhanced performance.

These materials combine the flexibility and elasticity of an elastomer with the superior chemical and thermal resistance of a fluoropolymer. Such fluoroelastomers are used in demanding sealing applications in the automotive and aerospace industries. Furthermore, vinyl ethers are being explored as monomers for creating sustainable thermoplastic elastomers (TPEs). digitellinc.com By designing star-shaped copolymers with "hard" and "soft" blocks derived from different vinyl ethers, researchers can produce materials that are both recyclable and sourced from bio-derived alcohols. digitellinc.com The inclusion of fluorinated units like this compound could further enhance the performance of these next-generation TPEs.

Absence of Specific Research on Biomedical Applications of Polymers Incorporating this compound

Despite a comprehensive search of scientific literature, there is a notable lack of specific research and published data concerning the biomedical applications of polymers that incorporate this compound units.

While the broader categories of fluorinated polymers and poly(vinyl ether)s have been investigated for various roles in the biomedical field, information detailing the synthesis, properties, and, specifically, the biomedical applications of polymers derived from this compound is not available in the reviewed scientific literature.

General research into fluoropolymers highlights their desirable properties for biomedical use, such as chemical inertness and biocompatibility. Similarly, poly(vinyl ether)s have been explored for applications like drug delivery. However, the specific contributions and characteristics of the this compound monomer within a polymer structure for biomedical purposes have not been documented in the available scientific papers.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of advanced biomedical applications as requested for polymers containing this compound. The scientific community has not yet published research that would allow for a thorough and accurate discussion on this specific topic.

Computational and Theoretical Studies on 2,2 Difluoroethyl Vinyl Ether and Its Polymers

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic characteristics and chemical behavior of 2,2-Difluoroethyl vinyl ether. mdpi.comdntb.gov.ua These calculations can model the molecule's orbitals, predict its reactivity, and explore its potential energy surface to understand its geometric preferences and reaction pathways. mdpi.com The presence of highly electronegative fluorine atoms significantly influences the electronic distribution within the molecule, making theoretical calculations essential for a precise understanding. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. schrodinger.com

For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energy of both the HOMO and LUMO levels compared to a non-fluorinated analogue. This effect is due to the strong inductive (-I) effect of fluorine, which pulls electron density away from the rest of the molecule. DFT calculations are a common method used to compute the energies of these orbitals and predict the HOMO-LUMO gap. schrodinger.commdpi.com This theoretical value provides insight into the energy required for the lowest-energy electronic excitation and helps rationalize the monomer's behavior in polymerization reactions. schrodinger.com

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Acts as an electron donor; its energy level is related to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Acts as an electron acceptor; its energy level is related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Theoretical calculations can map out the potential energy surface for chemical reactions, allowing for the prediction of the most likely reaction pathways and the structure of transient intermediates and transition states. acs.org For this compound, a primary area of interest is its cationic polymerization. nih.govnih.gov Vinyl ethers are highly reactive toward cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the resulting carbocation intermediate. nih.gov

Computational studies, often using DFT, can model the initiation, propagation, and termination steps of this process. nih.govresearchgate.net Calculations can predict the structure of the propagating carbocation intermediate, which is stabilized by resonance with the adjacent ether oxygen. The presence of the electronegative fluorine atoms on the ethyl group can influence the stability of this carbocation and, consequently, the kinetics of the polymerization. researchgate.net Theoretical models can help elucidate this influence by calculating the energies of the intermediates and the activation barriers for the propagation steps. unc.edu

The three-dimensional structure and conformational flexibility of a monomer can significantly impact its reactivity and the properties of the resulting polymer. Conformational analysis using quantum chemical calculations can determine the most stable geometries (conformers) of this compound and the energy barriers for rotation around its single bonds. acs.org

For fluorinated ethers, stereoelectronic effects, such as the anomeric effect, can play a crucial role in determining conformational preferences. researchgate.net The interaction between the lone pairs of the ether oxygen and the antibonding orbitals (σ*) of the C-F bonds can lead to specific, stabilized conformations. researchgate.net For instance, studies on other fluorinated ethers have shown that they often adopt conformations where these stereoelectronic interactions are maximized, which can differ from their non-fluorinated counterparts. researchgate.netacs.org Computational analysis of this compound would reveal its preferred rotational isomers and the relative energies, providing insight into the molecule's ground-state structure.

Molecular Dynamics Simulations for Polymer Properties

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for predicting the bulk properties of polymers. chemrxiv.org MD simulations model the behavior of a large ensemble of atoms and molecules over time based on a classical force field, allowing for the prediction of macroscopic properties from microscopic interactions. mdpi.comnih.gov

For poly(this compound), MD simulations could be employed to predict a range of important material properties. By simulating a representative polymer chain or a collection of chains, researchers can investigate:

Glass Transition Temperature (Tg): By simulating the cooling of an amorphous polymer melt and observing the change in properties like density versus temperature, the Tg can be estimated. chemrxiv.org

Density and Packing: MD simulations can predict how polymer chains pack in the amorphous state, yielding the bulk density of the material.

Mechanical Properties: Properties such as the elastic modulus can be estimated by simulating the response of the polymer system to applied stress.

Solvation and Transport Properties: As demonstrated in studies of the related compound 2,2-difluoroethyl methyl ether (FEME), MD simulations can effectively model the solvation structure of ions within a fluorinated ether matrix, which is relevant for applications like battery electrolytes. arxiv.orgrsc.orgresearchgate.net

These simulations rely on accurate force fields, which define the potential energy of the system as a function of atomic coordinates. Developing and validating these force fields is a critical step in obtaining reliable predictions of polymer properties. mdpi.com

Structure-Reactivity Relationships in Fluorinated Vinyl Ethers

The relationship between a monomer's chemical structure and its reactivity is a fundamental concept in polymer chemistry. For fluorinated vinyl ethers, the number and position of fluorine atoms have a profound impact on the monomer's behavior in polymerization.

The substitution of hydrogen with fluorine atoms on the ether's alkyl chain modifies the electronic nature of the vinyl group, which in turn affects its reactivity. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is key to understanding these relationships.

Effect on Cationic Polymerization: In cationic polymerization, the key step is the electrophilic attack of a carbocation on the carbon-carbon double bond of the monomer. nih.gov The reactivity of the vinyl ether is highly dependent on the nucleophilicity of this double bond.

Electron-Withdrawing Effect: The CF2H-CH2- group in this compound exerts a strong electron-withdrawing effect. This effect reduces the electron density of the adjacent ether oxygen and, by extension, the vinyl group (C=C double bond).

Reduced Nucleophilicity: A decrease in the electron density of the double bond makes it less nucleophilic and therefore less reactive toward the propagating carbocation. researchgate.net Consequently, fluorinated vinyl ethers are generally observed to be less reactive in cationic polymerization compared to their non-fluorinated alkyl vinyl ether counterparts. researchgate.net

Effect on Radical Polymerization: While cationic polymerization is the more common route for vinyl ethers, they can also participate in free-radical copolymerizations, particularly with electron-acceptor monomers. radtech.org The electronic nature of the fluorinated vinyl ether also influences its behavior in these systems. The electron-poor nature of the double bond can enhance its reactivity toward electron-rich radical species, making it a candidate for alternating copolymerization with electron-rich monomers. acs.org

Electronic Effects on Polymerization Behavior

Computational and theoretical studies focusing specifically on the electronic effects influencing the polymerization behavior of this compound are not extensively detailed in the currently available scientific literature. However, by examining research on analogous vinyl ethers, general principles regarding the electronic influence of substituent groups on vinyl ether polymerization can be inferred.

The polymerization of vinyl ethers is significantly influenced by the electronic nature of the vinyl group, which is in turn affected by the ether oxygen and the substituent on that oxygen. The electron-donating nature of the ether oxygen atom increases the electron density of the carbon-carbon double bond, making vinyl ethers particularly susceptible to cationic polymerization.

In the case of fluorinated vinyl ethers, the strongly electron-withdrawing nature of fluorine atoms plays a crucial role. This electron-withdrawing effect can decrease the nucleophilicity of the double bond, which would be expected to reduce its reactivity in cationic polymerization compared to non-fluorinated analogues like ethyl vinyl ether. Theoretical studies on other fluorinated monomers have shown that the presence of fluorine atoms can significantly alter the electron distribution within the monomer, affecting its reactivity and the properties of the resulting polymer.

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches in Synthesis and Polymerization

The principles of green chemistry are increasingly influencing the synthesis and polymerization of fluorinated vinyl ethers, aiming to reduce environmental impact and enhance sustainability. Research is focusing on developing more benign and efficient chemical pathways.

One promising direction is the adoption of solvent-free or "bulk" polymerization techniques. The use of solid, non-toxic, and reusable catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), has been shown to be effective for the cationic bulk copolymerization of vinyl monomers. orientjchem.org This approach eliminates the need for hazardous and volatile organic solvents, which are a staple of traditional polymerization methods. orientjchem.org

Another key area is the development of sustainable routes to vinyl ether monomers from biomass. For instance, a novel route for synthesizing vinyl methyl ether from biomass-derived ethylene (B1197577) glycol dimethyl ether using solid base catalysts has been reported. rsc.org This strategy, which avoids the high-pressure and caustic conditions of traditional acetylene-based Reppe vinylation, provides a viable and sustainable blueprint for producing other high-value vinyl compounds, potentially including fluorinated analogues. rsc.org The development of aqueous hybrid dispersions also represents a significant step forward, enabling the creation of waterborne bio-based coating applications with low emissions of volatile organic compounds (VOCs). semanticscholar.org

Future research will likely focus on adapting these greener strategies specifically for fluorinated monomers like 2,2-Difluoroethyl vinyl ether. This includes designing solid acid or base catalysts that are effective for fluorinated systems and exploring bio-based precursors for the synthesis of the fluorinated alcohol component of the monomer.

Development of Novel Catalytic Systems for Enhanced Efficiency

The efficiency and control of vinyl ether polymerization are critically dependent on the catalytic system employed. Significant advancements are being made in designing novel catalysts that offer greater control over polymer architecture, molecular weight, and stereoregularity, particularly for less reactive monomers like semi-fluorinated vinyl ethers (SFVEs).

A major breakthrough is the development of controlled cationic reversible addition-fragmentation chain transfer (RAFT) polymerization for SFVEs. researchgate.net By using a highly active acid catalyst, this technique overcomes the inherent low reactivity of these monomers, enabling the synthesis of well-defined semi-fluorinated polyvinyl ethers (SFPVEs). researchgate.net This method provides a versatile platform for creating a diverse array of fluorinated block copolymers. researchgate.net Other modern approaches employ external stimuli like light or electricity to activate and control the polymerization process. nih.gov For example, electro-controlled cationic RAFT polymerization has been achieved using the organocatalyst 2,3-dichloro-5,6-dicyanoquinone (DDQ). nih.gov

Stereoselectivity is another critical frontier. Researchers have designed chiral counterions that can systematically bias the chain-end environment during cationic polymerization. nsf.govnih.gov This catalyst-controlled approach overrides conventional chain-end stereochemical bias, providing access to highly isotactic poly(vinyl ether)s. nsf.govnih.gov Such stereoregular polymers exhibit significantly different and often superior material properties compared to their atactic counterparts. nsf.gov

The table below summarizes some of the novel catalytic systems being explored for vinyl ether polymerization.

| Catalytic System | Polymerization Method | Key Advantages | Monomer Examples |

| Highly Active Acid Catalyst | Cationic RAFT | Overcomes low reactivity of SFVEs; enables synthesis of well-defined polymers and block copolymers. researchgate.net | Semi-fluorinated vinyl ethers researchgate.net |

| Chiral BINOL-based Counterions | Cationic | Catalyst-controlled stereoselectivity, leading to highly isotactic polymers with enhanced properties. nsf.gov | Various alkyl vinyl ethers nsf.gov |

| Metallocene Initiators (e.g., Cp₂ZrMe₂) | Cationic | Efficient initiation for statistical copolymerization. mdpi.com | n-Butyl vinyl ether, 2-Chloroethyl vinyl ether mdpi.com |

| Palladium Acetate (B1210297) / 1,10-Phenanthroline | Transetherification | Air-stable catalyst for efficient synthesis of various functional vinyl ether monomers. rsc.orgacademie-sciences.fr | Functionalized alcohols rsc.orgacademie-sciences.fr |

| Photocatalysts (e.g., Pyrylium Salts) | Cationic RAFT | Temporal control over chain propagation using light. nih.gov | iBVE, nBVE, EVE, 2-Chloroethyl vinyl ether nih.gov |

Advanced Characterization Techniques for Complex Polymer Architectures

As synthetic methods become more sophisticated, allowing for the creation of complex polymer architectures like block copolymers and stereoregular chains, the need for advanced characterization techniques becomes paramount. A suite of analytical methods is employed to elucidate the detailed structure and properties of these fluorinated polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. 1H, 13C, and particularly 19F NMR are essential for confirming the alternating structure of copolymers, determining monomer incorporation, and analyzing chain-end functionalities. rsc.org For stereoregular polymers, advanced NMR techniques can quantify the degree of tacticity (e.g., the percentage of meso diads, %m), which is crucial for structure-property correlations. nsf.gov

Size Exclusion Chromatography (SEC) is widely used to determine the molecular weight and dispersity (Đ) of the synthesized polymers, providing key information on the level of control achieved during polymerization. mdpi.com

To understand the bulk and surface properties of the resulting materials, a range of other techniques are applied. These include:

Differential Scanning Calorimetry (DSC) : To determine thermal transitions like the glass transition temperature (Tg). mdpi.com

Thermogravimetric Analysis (TGA) : To assess thermal stability and degradation temperatures. rsc.org

Dynamic Light Scattering (DLS) : For measuring particle size in polymer dispersions. mdpi.com

Microscopy : Techniques like Cryo-Scanning Electron Microscopy (Cryo-SEM) are used to visualize the morphology of complex polymer systems. mdpi.com

Rheological Measurements : To characterize the flow and deformation properties of the polymers. mdpi.com

These advanced techniques, used in combination, provide a comprehensive understanding of the complex macromolecular architectures of fluorinated poly(vinyl ether)s, linking synthetic design to final material performance.

Exploration of New Application Areas for Fluorinated Poly(vinyl ether)s

The unique combination of properties imparted by fluorine—such as chemical inertness, thermal stability, and low surface energy—makes fluorinated poly(vinyl ether)s candidates for a variety of high-tech applications. pageplace.de Research is actively exploring new frontiers beyond traditional uses.

One of the most promising emerging applications is in energy storage . Well-defined semi-fluorinated polyvinyl ethers are being investigated as polymer electrolytes for lithium-metal batteries. The incorporation of fluorine has been shown to significantly enhance ion conductivity and electrochemical stability compared to non-fluorinated analogues, positioning these materials as a new scaffold for future polymer electrolyte design. researchgate.net

In the field of advanced coatings , the inherent low surface energy of fluoropolymers is being leveraged. Copolymers containing fluorinated vinyl ethers can exhibit superhydrophobic and highly oleophobic characteristics. researchgate.net This makes them ideal for creating self-cleaning and anti-fouling surfaces for applications ranging from architectural coatings to marine environments. researchgate.netonepetro.org Their good thermal stability and rapid, complete photopolymerization also make them suitable for UV coatings and photoresist applications. researchgate.net

Furthermore, the unique optical properties of these materials are being explored. Copolymers made with perfluoropolyalkylether (PFPAE) vinyl ethers can form biphasic morphologies, resulting in peculiar optical properties that make them suitable for use as polymer optical waveguides . inrim.it

The inherent weatherability and corrosion resistance of fluoroethylene vinyl ether (FEVE) resins have long been utilized in durable architectural coatings, and ongoing research seeks to expand their use in other demanding environments, such as offshore structures. pageplace.deonepetro.org The ability to create isotactic poly(vinyl ether)s with strong adhesion to polar substrates opens up possibilities for their use as next-generation engineering materials that combine the tensile properties of polyolefins with the functionality of polar polymers. nsf.govnih.gov

Q & A

Q. What are the established methods for synthesizing 2,2-difluoroethyl vinyl ether, and what experimental conditions are critical for success?

The synthesis involves reacting vinyl acetate with 2,2-difluoroethanol in the presence of mercuric acetate and concentrated sulfuric acid at 0–10°C. After 6–8 hours, the reaction is quenched with potassium carbonate, followed by fractional distillation under reduced pressure (2.7 kPa) to isolate the product. Key considerations include maintaining low temperatures to avoid side reactions and using precise distillation to achieve high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is critical for identifying fluorine environments. Mass spectrometry (MS) confirms molecular weight via parent ion peaks (e.g., m/z 400.9407 for [M-Cl]), and elemental analysis validates carbon and fluorine content (e.g., C: 19.03%, F: 61.35%) . Gas chromatography (GC) with flame ionization detection ensures purity, especially after distillation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While direct toxicity data for this compound is limited, analogous fluorinated ethers require stringent precautions: use fume hoods to avoid inhalation, wear nitrile gloves and safety goggles, and store in inert conditions to prevent decomposition. Immediate neutralization of acidic catalysts (e.g., KOH) is advised post-synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, and what factors influence reproducibility?

Catalyst selection (e.g., mercuric acetate vs. palladium-based systems), controlled addition of sulfuric acid (25–50 µL), and rigorous temperature control (±2°C) are key. Reagent stoichiometry (e.g., 0.2 mol alcohol substrate to 1.0 mol vinyl acetate) and post-reaction purification (e.g., KOH treatment to degrade residual vinyl acetate) improve yield consistency .

Q. What strategies enable the incorporation of this compound into fluorinated copolymers, and how do these affect material properties?

Radical copolymerization with perfluoro-n-propyl vinyl ether using initiators like azobisisobutyronitrile (AIBN) at 60–80°C produces high-performance polymers. These copolymers exhibit low refractive indices (<1.31) and high thermal stability (decomposition >300°C), characterized by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. How does the presence of halocarbons impact the stability of this compound in mixed solutions?

While direct evidence is limited, structurally similar chloroethyl vinyl ethers degrade in halocarbon mixtures due to nucleophilic displacement or radical interactions. Monitor stability via GC-MS over 24–72 hours and isolate the compound in single-component solutions if instability is observed .

Q. What role do fluorine atoms play in the electronic and steric properties of this compound during reaction mechanisms?

Fluorine’s strong electronegativity reduces electron density at the vinyl group, enhancing electrophilicity in cycloadditions. Conformational analysis via X-ray crystallography or DFT calculations reveals how CF groups influence dihedral angles, affecting regioselectivity in Diels-Alder reactions .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Discrepancies in NMR peaks (e.g., -71.27 ppm for CFCl vs. -84.75 ppm for CFO) may arise from solvent polarity or impurities. Replicate measurements in deuterated solvents (e.g., CDCl) and cross-validate with high-resolution MS to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.